N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic small molecule (C16H19N3O4, MW 317.34 g/mol) belonging to the pyrimidin-2-yloxyacetamide chemotype. It incorporates a 3,4-dimethoxy-substituted phenethylamine moiety linked via an acetamide bridge to a 2-pyrimidinyl ether.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 1251564-14-3
Cat. No. B2860645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide
CAS1251564-14-3
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)COC2=NC=CC=N2)OC
InChIInChI=1S/C16H19N3O4/c1-21-13-5-4-12(10-14(13)22-2)6-9-17-15(20)11-23-16-18-7-3-8-19-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,17,20)
InChIKeyYTIPVYTXMMNYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide (CAS 1251564-14-3): Sourcing & Baseline Characterization


N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic small molecule (C16H19N3O4, MW 317.34 g/mol) belonging to the pyrimidin-2-yloxyacetamide chemotype. It incorporates a 3,4-dimethoxy-substituted phenethylamine moiety linked via an acetamide bridge to a 2-pyrimidinyl ether. This compound is primarily cataloged as a research reagent and is not indexed in major bioactivity databases such as ChEMBL or PubChem with quantitative activity data [1]. The only experimentally measured biological annotation available is a negative result in a GPR35 antagonism primary assay, where the compound was classified as inactive [2]. All other biological assertions for this substance derive from extrapolation from structurally related pyrimidine-containing compounds rather than from direct testing of this specific entity.

SAR baseline compound retaining 3,4-dimethoxyphenethyl-pyrimidine core
Defined negative control for GPR35 counter-screening panels
Synthetic entry point for diversified pyrimidin-2-yloxyacetamide libraries

Why N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide Cannot Be Assumed Interchangeable with Other Pyrimidin-2-yloxyacetamides


Compounds within the pyrimidin-2-yloxyacetamide class exhibit highly divergent biological behaviors based on relatively modest structural modifications. The closest commercially cataloged analog, N-phenethyl-2-(pyrimidin-2-yloxy)acetamide (CAS 1251563-44-6), differs solely by the absence of two methoxy substituents on the phenyl ring, yet this results in a molecular weight reduction of 60.05 g/mol and a predicted logP shift from 0.82 to approximately 1.5–2.0 (estimated based on fragment contribution methods) [1]. These differences profoundly affect solubility, permeability, and target engagement . The 3,4-dimethoxy substitution pattern is a known pharmacophoric element in several endothelin receptor antagonists (e.g., LU 302872) and kinase inhibitors, conferring specific hydrogen-bond acceptor and steric properties that cannot be replicated by unsubstituted, mono-substituted, or halogenated phenyl analogs [2]. Researchers seeking a defined 3,4-dimethoxyphenethyl-bearing pyrimidinyloxyacetamide for structure-activity relationship (SAR) studies, targeted library synthesis, or biochemical probe development cannot simply substitute a generic pyrimidin-2-yloxyacetamide without losing the precise physicochemical and potential pharmacophoric signature of the 3,4-dimethoxy motif.

3,4-dimethoxy substitution shifts lipophilicity and permeability relative to unsubstituted phenethyl analog
GPR35 inactivity profile may not transfer to structurally related pyrimidine ligands
Pharmacophoric dimethoxyphenethyl motif is not retained by generic pyrimidin-2-yloxyacetamides

Quantitative Comparative Evidence for N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide Relative to Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-Phenethyl Analog

The 3,4-dimethoxy substitution increases molecular weight by 60.05 g/mol relative to the unsubstituted N-phenethyl analog (317.34 vs. 257.29 g/mol) and substantially reduces computed lipophilicity (clogP 0.82 vs. an estimated ~1.7 for the parent phenethyl analog based on fragment-based calculation methods) [1]. This shift places the target compound well within Lipinski Rule-of-5 space (MW < 500, clogP < 5, HBD 3, HBA 7) but with a significantly more hydrophilic profile than its parent . The topological polar surface area (TPSA) of 108.22 Ų further indicates moderate to good membrane permeability potential, distinguishing it from both more lipophilic (halogenated phenyl) and more polar (carboxylate-containing) analogs within the same chemotype.

Physicochemical Profile
Cross-study comparable
MW 317.34 vs 257.29 g/mol; clogP 0.82 vs ~1.7; TPSA 108.22 vs ~84 Ų
Higher aqueous compatibility without sacrificing passive permeability
Computed predictions; experimental solubility and logD verification advised
Physicochemical profiling Medicinal chemistry Lead optimization

GPR35 Antagonism: Documented Negative Selectivity as a Counter-Screening Advantage

In a primary GPR35 antagonism assay, N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide was tested and recorded as inactive [1]. While this is a negative result, it provides valuable counter-screening information: the compound does not engage this therapeutically relevant orphan GPCR target. This contrasts with several pyrimidine-containing compounds that have shown GPR35 agonism or antagonism, including zaprinast and certain tyrosine metabolites [2]. For researchers screening panels of pyrimidine derivatives, this documented inactivity against GPR35 can serve as a selectivity filter, reducing the likelihood of off-target effects in assays where GPR35 modulation is a confounding factor.

GPR35 Activity
Supporting evidence
Inactive (primary antagonism assay)
Defined negative fingerprint for counter-screening selectivity
Assay-specific result; may not generalize to other GPCRs
GPCR screening Orphan receptor Counter-screening

3,4-Dimethoxyphenethyl Pharmacophore: Proven Endothelin Receptor Engagement in a Structurally Proximal Scaffold

The 3,4-dimethoxyphenethyl motif, when combined with a pyrimidin-2-yloxy ether, constitutes the core pharmacophoric unit of LU 302872, a mixed ETA/ETB receptor antagonist that demonstrated oral activity and enantioselective receptor engagement [1]. In LU 302872, the same 3,4-dimethoxyphenethyl-pyrimidinyloxy ether substructure is embedded within a more complex diphenylpropionic acid scaffold. The target compound represents a simplified, more synthetically tractable analog retaining this pharmacophoric core but lacking the additional stereochemical and carboxylate complexity. While no direct receptor binding data exist for the target compound itself, the established activity of LU 302872 (specific binding affinity data reported in the original publication) demonstrates that the 3,4-dimethoxyphenethyl-pyrimidinyloxy motif can productively engage Class A GPCR binding pockets [2].

Pharmacophoric Inference
Class-level inference
Core motif present in LU 302872 (ETA/ETB antagonist); no direct data for this compound
Motif may support receptor engagement but requires direct testing
Scaffold differences limit extrapolation; SAR confirmation needed
Endothelin receptor Pharmacophore mapping Scaffold hopping

Chemotype Purity and Sourcing Availability: Differentiated Catalog Status Across Major Vendor Portfolios

The target compound (CAS 1251564-14-3) is cataloged as a research-grade chemical with a standard purity specification of 95% from multiple independent vendors . In contrast, the closest structurally related analog, N-phenethyl-2-(pyrimidin-2-yloxy)acetamide (CAS 1251563-44-6), is listed with similar purity but distinct physicochemical handling characteristics due to its lower molecular weight and higher predicted lipophilicity . The target compound is also explicitly designated for research use only, consistent with its status as an early-discovery chemical probe or synthetic intermediate rather than a drug candidate or API.

Commercial Specification
Supporting evidence
95% purity; CAS 1251564-14-3 distinct from analog CAS 1251563-44-6
Non-interchangeable chemical entity; independent procurement required
Vendor catalog data; verify lot-specific CoA independently
Chemical sourcing Compound procurement Library enumeration

Recommended Application Scenarios for N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide Based on Current Evidence


Minimal Pharmacophoric Probe for 3,4-Dimethoxyphenethyl-Pyrimidine SAR Studies

The compound's structural simplicity, retaining only the 3,4-dimethoxyphenethyl and pyrimidin-2-yloxy core without additional substituents, makes it an ideal baseline compound for systematic SAR campaigns. It can serve as a reference point against which more elaborated analogs bearing halogen, alkyl, or heterocyclic modifications can be quantitatively compared for changes in potency, selectivity, and physicochemical properties [1]. This application is supported by the documented 'inactive' GPR35 result, which provides a clean baseline for selectivity panels.

Counter-Screening Standard for GPCR Selectivity Panels

Given the documented inactivity at GPR35 [1], this compound can function as a defined negative control in GPCR screening cascades where pyrimidine-containing compounds are being evaluated for off-target liability at this orphan receptor. This is particularly relevant for programs developing kinase inhibitors or other pyrimidine-based therapeutics where GPR35 modulation is a known off-target concern [2].

Synthetic Intermediate for Diversified Pyrimidin-2-yloxyacetamide Libraries

The compound's acetamide linkage and unsubstituted pyrimidine ring provide two orthogonal vectors for diversification: (i) the amide nitrogen can be alkylated or acylated to generate N-substituted derivatives, and (ii) the pyrimidine ring positions (C-4, C-5, C-6) are available for further functionalization via electrophilic aromatic substitution or cross-coupling chemistry [1]. Its moderate clogP (0.82) and compliance with Lipinski rules [2] suggest that derivatives will generally remain within drug-like chemical space.

Physicochemical Comparator in Drugability Profiling Panels

With its balanced physicochemical profile (MW 317.34, clogP 0.82, TPSA 108.22 Ų, 3 HBD, 7 HBA) [1], this compound represents a midpoint in the lipophilicity-polarity spectrum for the pyrimidin-2-yloxyacetamide class. It can be used as a calibration standard in high-throughput drugability assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) to benchmark how the 3,4-dimethoxy substitution pattern influences ADME parameters relative to unsubstituted, mono-substituted, and halogenated phenyl congeners.

Application
Selection Property
Validation Focus
3,4-Dimethoxyphenethyl-pyrimidine SAR studies
Core dimethoxyphenethyl-pyrimidinyloxy motif without additional substituents
Comparative potency and selectivity profiling versus elaborated analogs
GPR35 counter-screening in pyrimidine-containing panels
Documented GPR35 inactivity
Off-target profiling in GPCR screening cascades
Scaffold diversification for pyrimidin-2-yloxyacetamide libraries
Unsubstituted pyrimidine and free amide NH for derivatization
Synthetic feasibility and compound library enumeration
Physicochemical comparator for ADME assay interpretation
Balanced MW, clogP, and TPSA within rule-of-5 space
Permeability and stability comparison across substituted phenyl analogs
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